molecular formula C22H19N3O3S2 B2411117 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 361173-52-6

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2411117
CAS RN: 361173-52-6
M. Wt: 437.53
InChI Key: DSUXYNPOHJMVFM-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide, commonly known as DMTB, is a small molecule that has gained attention in scientific research due to its potential as a therapeutic agent. DMTB is a member of the thioamide family of compounds, which have been shown to have a variety of biological activities.

Scientific Research Applications

Synthetic Chemistry Applications

Research in synthetic chemistry has focused on the development of novel heterocyclic compounds with potential biological activities. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities, highlights the importance of exploring new chemical entities for pharmaceutical development (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives under microwave irradiation, exhibiting promising anticancer activity, showcases the utility of novel synthetic routes in accelerating the development of bioactive compounds (Tiwari et al., 2017).

Anticancer and Antimicrobial Applications

Several studies have evaluated the anticancer and antimicrobial potentials of compounds bearing thiazole and benzamide scaffolds. For instance, certain benzamide derivatives demonstrated promising anticancer activity against various human cancer cell lines, indicating the therapeutic potential of these compounds in oncology (Saeed et al., 2015). Additionally, thiazole derivatives have been synthesized and characterized for their antimicrobial activity, highlighting the role of these compounds in addressing antibiotic resistance (Chawla, 2016).

Material Science and Corrosion Inhibition

In material science, benzothiazole derivatives have been investigated as corrosion inhibitors for carbon steel, demonstrating their potential in extending the lifespan of metals in corrosive environments (Hu et al., 2016). This research suggests the application of similar compounds in industrial settings to mitigate corrosion-related damages.

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S2/c1-25(2)30(27,28)16-10-8-14(9-11-16)21(26)24-22-23-20-17-5-3-4-13-6-7-15(19(13)17)12-18(20)29-22/h3-5,8-12H,6-7H2,1-2H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUXYNPOHJMVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C4CCC5=C4C3=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide

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